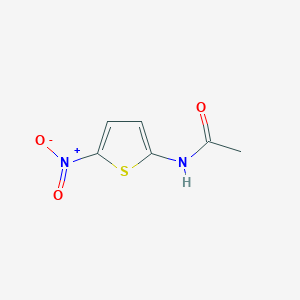![molecular formula C18H34N2OS3 B13756200 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione CAS No. 72453-57-7](/img/structure/B13756200.png)
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of dodecyloxybutylamine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiadiazolidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Octyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- 3-[1-(Hexadecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
- 3-[1-(Decyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione
Uniqueness
The dodecyloxy group provides distinct hydrophobic characteristics, making it suitable for applications where such properties are desired .
Properties
CAS No. |
72453-57-7 |
|---|---|
Molecular Formula |
C18H34N2OS3 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
3-(1-dodecoxybutyl)-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C18H34N2OS3/c1-3-5-6-7-8-9-10-11-12-13-15-21-16(14-4-2)20-18(23)24-17(22)19-20/h16H,3-15H2,1-2H3,(H,19,22) |
InChI Key |
RRGMOIMGKQCAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(CCC)N1C(=S)SC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


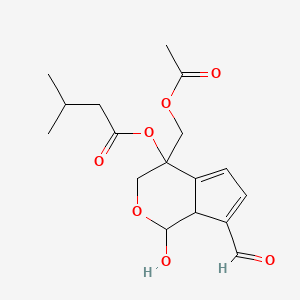

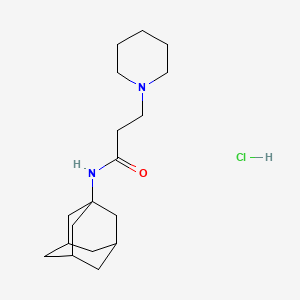
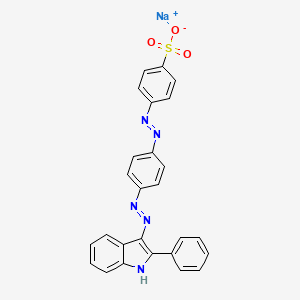
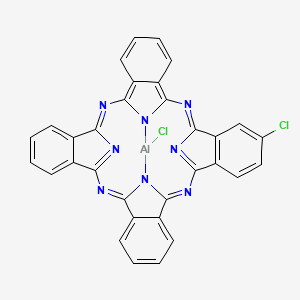
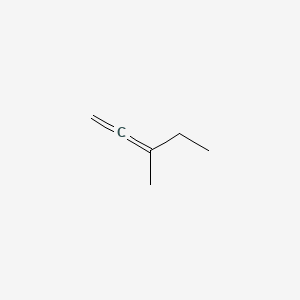
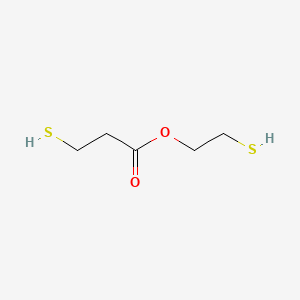
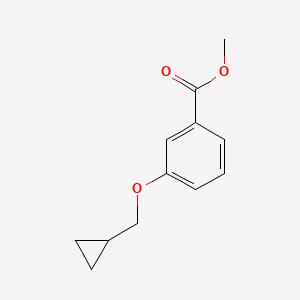
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
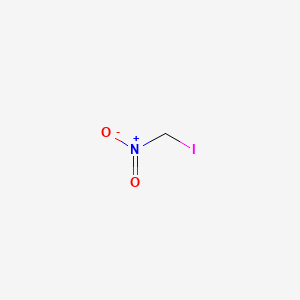
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)

